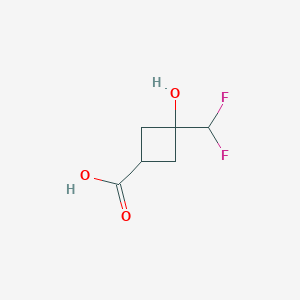

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

描述

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group, a hydroxy group, and a carboxylic acid group attached to a cyclobutane ring

属性

IUPAC Name |

3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-5(8)6(11)1-3(2-6)4(9)10/h3,5,11H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNQUVQZVCNMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method includes the use of difluorocarbene reagents to introduce the difluoromethyl group. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products

Oxidation: Formation of 3-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid.

Reduction: Formation of 3-(Difluoromethyl)-3-hydroxycyclobutane-1-methanol.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antiviral Properties:

Research indicates that derivatives of cyclobutane carboxylic acids, including 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid, exhibit antiviral activity. Specifically, it has been studied for its potential in treating hepatitis B virus (HBV) infections. The compound acts as a building block for synthesizing more complex antiviral agents, which could enhance therapeutic efficacy against viral diseases .

Anti-inflammatory Effects:

In vitro studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.

Chemical Synthesis

Building Block in Organic Synthesis:

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized to create various fluorinated compounds that are important in pharmaceuticals and agrochemicals. Its difluoromethyl group is particularly useful for modifying biological activity and enhancing the pharmacokinetic properties of drug candidates.

Material Science

Polymer Chemistry:

The compound can also serve as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices may impart desirable properties such as increased thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .

Data Table of Applications

Case Studies

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of cyclobutane derivatives revealed that this compound showed significant inhibition of HBV replication in vitro. The results demonstrated a dose-dependent response, suggesting its potential as a lead compound for further drug development.

Case Study 2: Inflammation Reduction

In another study focused on inflammatory pathways, researchers treated macrophage cell lines with varying concentrations of this compound. The findings indicated a marked reduction in pro-inflammatory cytokines, supporting its role as a candidate for anti-inflammatory therapies.

作用机制

The mechanism of action of 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity and stability .

相似化合物的比较

Similar Compounds

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid

- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Uniqueness

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

生物活性

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-derived compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl and hydroxy groups contribute to its chemical reactivity, making it a candidate for various therapeutic applications, including enzyme inhibition and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 178.13 g/mol. The compound features a cyclobutane ring substituted with a difluoromethyl group, a hydroxy group, and a carboxylic acid functional group. This unique arrangement enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and hydrophobic interactions. The difluoromethyl group may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Preliminary studies have shown that it can modulate the activity of key enzymes involved in metabolic pathways, potentially impacting conditions such as obesity and diabetes.

Anti-inflammatory Properties

In vitro studies have suggested that this compound possesses anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cultured cells, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Enzyme Inhibition | Investigated the inhibitory effect on lipase activity in vitro. | Showed significant inhibition, suggesting potential for obesity treatment. |

| Anti-inflammatory Study | Evaluated cytokine production in macrophages treated with the compound. | Resulted in decreased levels of TNF-alpha and IL-6, indicating anti-inflammatory potential. |

| Anticancer Research | Assessed effects on breast cancer cell lines (MCF-7). | Induced apoptosis and reduced cell viability, highlighting anticancer activity. |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the difluoromethyl group through electrophilic fluorination followed by hydrolysis to form the carboxylic acid.

Potential Applications:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting metabolic disorders.

- Research Tool: For studying enzyme mechanisms and inflammatory processes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by selective fluorination and hydroxylation. For example, hydrolysis of ester-protected precursors (e.g., isopropoxycarbonyl groups) using lithium hydroxide in methanol/water mixtures is a key step . Intermediates are characterized via H, C, and F NMR to confirm regiochemistry and purity. Column chromatography (hexane/ethyl acetate gradients) is often used for purification .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 85–92% (after purification) | |

| NMR Shift Ranges | F: −84 to −91 ppm (split due to diastereomers) |

Q. How does the presence of fluorine atoms influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity increases polarity and metabolic stability. Computational modeling (e.g., DFT calculations) can predict logP and pKa shifts. Experimentally, aqueous solubility is assessed via shake-flask methods, while stability under physiological conditions is tested using HPLC at varying pH (e.g., 1.2–7.4) .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer : Multi-nuclear NMR (H, C, F) resolves stereochemical ambiguities. For example, F NMR distinguishes between diastereomers via coupling patterns (e.g., doublets at J ≈ 53 Hz) . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H] or [M+Na]) with <2 ppm error .

Advanced Research Questions

Q. How can contradictory NMR data arising from fluorine’s magnetic anisotropy be resolved?

- Methodological Answer : Fluorine’s strong spin-spin coupling complicates splitting patterns. Advanced techniques include:

- 2D NMR (HSQC, COSY) : Maps H-F correlations to assign stereochemistry.

- Variable-temperature NMR : Reduces signal overlap by slowing exchange processes (e.g., 60°C in DMSO-d) .

- Computational modeling : Gaussian09 or ORCA simulations predict chemical shifts for comparison with experimental data .

Q. What strategies address challenges in stereochemical control during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to direct stereoselective cyclization .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) enantioselectively hydrolyze esters .

- X-ray crystallography : Resolves absolute configuration of crystalline intermediates (e.g., synchrotron sources at 100 K) .

Q. How can researchers design assays to evaluate bioactivity (e.g., antifungal) while minimizing cytotoxicity?

- Methodological Answer :

- In vitro assays : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC values).

- Cytotoxicity screening : Parallel assays on mammalian cells (e.g., HEK293) via MTT or resazurin assays .

- Structure-activity relationships (SAR) : Compare with analogs (e.g., 3,3-difluoro derivatives) to identify pharmacophores .

Q. What are the implications of conflicting computational and experimental data in reaction mechanism studies?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Solutions include:

- Solvent modeling : Use SMD continuum models in DFT calculations.

- Kinetic isotope effects (KIE) : Compare to validate proposed mechanisms .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in biological activity across studies?

- Methodological Answer : Variability may stem from assay conditions (e.g., pH, serum content). Standardize protocols:

- Reproducibility checks : Replicate assays ≥3 times with positive/negative controls.

- Meta-analysis : Pool data from PubChem BioAssay (AID 743255) or ChEMBL .

Safety and Handling

Q. What precautions are necessary for safe handling in academic labs?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid respiratory irritation (H335) .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。